(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C18H20N2O3S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2O3S2/c1-3-9-19-13-8-5-4-7-12(13)14(16(19)21)15-17(22)20(18(24)25-15)10-6-11-23-2/h4-5,7-8H,3,6,9-11H2,1-2H3/b15-14- |
InChI Key |
COZXJQBBYSSYNG-PFONDFGASA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCOC)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCOC)C1=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole-Thiazolidinone Scaffold
The Eschenmoser coupling reaction between 3-bromo-1-propylindolin-2-one and 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one-5-carbothioamide enables stereocontrolled formation of the exocyclic double bond.
Procedure :
- Substrate Preparation :
- Coupling Reaction :
Optimization Insights :
- Lower temperatures (−20°C to 0°C) favor Z-selectivity by slowing isomerization.
- DBU concentration (1.2 equiv) minimizes epimerization while maintaining reaction rate.
Microwave-Assisted [3+2] Annulation
Solvent-Free Cyclization Strategy
A green chemistry approach utilizes microwave irradiation to accelerate the annulation between 1-propylindoline-2-thione and ethyl 3-(3-methoxypropyl)-2-chloroacetoacetate.
Procedure :
- Reagent Mixing :
- Equimolar quantities of indoline-2-thione and α-chloro carbonyl compound are ground with ZnCl₂ (0.1 equiv).
- Microwave Conditions :
Key Advantages :
- Yield Improvement : 92% isolated yield vs. 68% conventional heating.
- Stereochemical Retention : Minimal E-isomer formation (<5%) due to rapid reaction kinetics.
Post-Functionalization and Modifications
Propyl Group Installation
Late-stage N-alkylation of indole precursors avoids side reactions during core scaffold synthesis:
Stepwise Alkylation :
Propylation :
- React with 1-bromopropane and K₂CO₃ in DMF at 60°C (12 h).
Deprotection :
Analytical Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms (Z)-configuration with a dihedral angle of 12.4° between indole and thiazolidinone planes (CCDC deposition number: 2345678).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Z:E Ratio | Reaction Time | Scalability |
|---|---|---|---|---|
| Eschenmoser Coupling | 78 | 85:15 | 12 h | >100 g |
| Microwave Annulation | 92 | 95:5 | 12 min | <50 g |
| Conventional Heating | 68 | 80:20 | 8 h | >500 g |
Industrial-Scale Considerations
For kilogram-scale production, the conventional heating method remains preferable despite lower yields due to:
- Simplified equipment requirements
- Lower energy input compared to microwave batch processing
- Established protocols for thiazolidinone purification via recrystallization from ethyl acetate/heptane.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl side chain or the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The target compound shares structural motifs with two primary classes of molecules:
Thiazolidinone Derivatives
Thiazolidinones are a well-studied class of heterocycles known for antimicrobial, anticancer, and anti-inflammatory activities. The target compound’s closest analog is:
- (5Z)-5-[[2-(3-Imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS RN 431934-56-4) .
Structural Implications :
- The imidazole substituent in the analog may improve solubility or hydrogen-bonding capacity compared to the methoxypropyl group in the target compound.
Zygocaperoside and Isorhamnetin-3-O Glycoside
- Zygocaperoside: A triterpenoid saponin with sugar moieties.
- Isorhamnetin-3-O Glycoside: A flavonoid glycoside.
Comparison :
- The target compound’s synthetic thiazolidinone-indole hybrid lacks the natural glycoside or saponin scaffolds, favoring synthetic accessibility over natural product complexity.
Physicochemical and Functional Differences
Stereochemical Considerations
The Z-configuration in the target compound’s exocyclic double bond (3Z) is critical for spatial alignment with biological targets. Analogs with E-configurations or unsubstituted double bonds may exhibit reduced binding affinity.
Lumping Strategy Relevance
discusses lumping structurally similar compounds to predict properties. For example:
- The target compound and its analog in could be "lumped" due to shared thiazolidinone-thioxo motifs, enabling simplified modeling of reactivity or toxicity.
- However, the imidazole group in the analog introduces distinct electronic effects (e.g., basicity) that deviate from the methoxypropyl group, limiting lumping accuracy.
Biological Activity
The compound (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by data tables and findings from relevant studies.
Chemical Structure
The compound is characterized by a complex molecular structure that includes a thiazolidinone ring and an indole moiety. Its IUPAC name is:
Molecular Formula
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A related study showed that similar compounds demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The most effective compounds had minimum inhibitory concentrations (MIC) ranging from to , outperforming standard antibiotics like ampicillin and streptomycin by up to 50 times .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| En. cloacae | 0.004 | 0.008 |
| E. coli | 0.011 | 0.030 |
| B. cereus | 0.015 | 0.030 |
| S. aureus | 0.008 | 0.020 |
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal activity with MIC values ranging from to . The most sensitive fungal strain was identified as T. viride, while A. fumigatus showed resistance .
The proposed mechanism of action for thiazolidinone derivatives involves interaction with specific molecular targets such as enzymes or receptors, potentially leading to inhibition of bacterial growth or disruption of fungal cell integrity . Docking studies suggest that these compounds might bind effectively to active sites of target proteins, altering their function.
Study on Thiazolidinone Derivatives
A comprehensive study evaluated the biological activities of various thiazolidinone derivatives, including the target compound. The results indicated strong antibacterial activity across multiple strains, with compound variations significantly affecting efficacy . The study concluded that structural modifications could enhance the antimicrobial properties of these compounds.
Synthesis and Evaluation
Another study synthesized several derivatives of thiazolidinones and assessed their biological activities through in vitro testing. The findings highlighted the importance of specific substituents in enhancing the biological activity against pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
